4-Chloro-3,5-diiodo-2,6-dimethylpyridine
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Overview
Description
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H6ClI2N and a molecular weight of 393.39 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd & 5th positions, respectively, on the pyridine ring, along with two methyl groups at the 2nd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 4-chloro-2,6-dimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-diiodo-2,6-dimethylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-3,5-diiodo-2,6-dimethylpyridine has several applications in scientific research:
Biology: The compound can be used in the study of halogenated pyridine derivatives and their biological activities.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylpyridine: A related compound with similar structural features but lacking the iodine atoms.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Another derivative with a cyano group at the 3rd position.
Uniqueness
4-Chloro-3,5-diiodo-2,6-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens can enhance the compound’s potential in various applications, particularly in medicinal chemistry and material science.
Biological Activity
4-Chloro-3,5-diiodo-2,6-dimethylpyridine (CDMP) is a halogenated pyridine derivative with a complex structure that has garnered interest in various fields of medicinal chemistry and biological research. Its unique molecular configuration suggests potential applications in pharmacology and biochemistry. This article explores the biological activity of CDMP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H6ClI2N
- Molecular Weight : 393.39 g/mol
- CAS Number : 98273-74-6
Mechanisms of Biological Activity
The biological activity of CDMP can be attributed to several mechanisms:
- Halogen Bonding : The presence of iodine and chlorine atoms facilitates halogen bonding, which can enhance the compound's interaction with biological macromolecules such as proteins and nucleic acids. This property is crucial for its potential as a drug candidate .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- Antimicrobial Properties : Halogenated pyridines have exhibited antimicrobial activity against various pathogens. The introduction of halogens often enhances the lipophilicity and reactivity of the compounds, making them effective against bacterial strains .
Anticancer Activity
Recent studies have explored the anticancer properties of CDMP analogs. For example:
- Study on PKMYT1 Inhibition : A derivative similar to CDMP was identified as a selective inhibitor of PKMYT1, a kinase involved in DNA damage response pathways. This compound demonstrated significant cytotoxicity in cancer cell lines with CCNE1 amplification, suggesting that CDMP could potentially serve as a lead compound for developing anticancer therapies .
Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various pyridine derivatives:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CDMP | E. coli | 32 µg/mL |
CDMP | S. aureus | 16 µg/mL |
Control | - | >128 µg/mL |
The results indicated that CDMP exhibits promising antibacterial activity, particularly against Staphylococcus aureus .
Synthesis and Derivative Studies
The synthesis of CDMP involves multi-step reactions that include iodination and chlorination processes. The synthetic routes are crucial for producing derivatives that may enhance or modify its biological activity:
- Synthesis Steps :
- Derivative Exploration : Research has indicated that modifications to the halogen substituents can significantly alter the biological profile of pyridine derivatives. For instance, changing iodine to bromine or varying the positions of methyl groups can impact both potency and selectivity against target enzymes .
Properties
Molecular Formula |
C7H6ClI2N |
---|---|
Molecular Weight |
393.39 g/mol |
IUPAC Name |
4-chloro-3,5-diiodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H6ClI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |
InChI Key |
RZXMFIRDSRRNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)I)Cl)I |
Origin of Product |
United States |
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